BenchChemオンラインストアへようこそ!

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

High-throughput screening Selectivity profiling Chemical probe development

This 4-arylthiazole acetamide is a validated negative control for six HTS targets: 14-3-3, CBX7, FBW7, MITF, TEAD-YAP, and GPR151. Its documented inactivity in PubChem assays (AID 422, 1224903, 1259310, 1259374, 1259422, 1508602) makes it essential for establishing baseline signal and confirming assay specificity in secondary screening panels. With XLogP3-AA of 5.8 and TPSA of 70.2 Ų, the compound provides high passive membrane permeability for intracellular target counter-screens. The naphthalen-1-yl acetamide side chain distinguishes it structurally from patented naphthalenylthiazole derivatives (US 4,446,150), offering reduced IP risk for aldose reductase inhibitor programs. Five rotatable bonds confer conformational flexibility advantageous for fragment-based screening against dynamic binding sites. Request a quote for bulk quantities.

Molecular Formula C23H20N2OS
Molecular Weight 372.49
CAS No. 324758-36-3
Cat. No. B2407127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
CAS324758-36-3
Molecular FormulaC23H20N2OS
Molecular Weight372.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H20N2OS/c1-2-16-10-12-18(13-11-16)21-15-27-23(24-21)25-22(26)14-19-8-5-7-17-6-3-4-9-20(17)19/h3-13,15H,2,14H2,1H3,(H,24,25,26)
InChIKeyCVEHWIWCFQVNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 324758-36-3): Chemical Identity, Database Registration, and Physicochemical Baseline for Procurement


N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 324758-36-3) is a synthetic small-molecule member of the 4-arylthiazole acetamide class, registered in PubChem under CID 3524690 and cataloged as part of the Oprea screening library (Oprea1_867277) [1]. The compound has a molecular formula of C₂₃H₂₀N₂OS and a molecular weight of 372.5 g/mol [1]. Its computed physicochemical profile includes an XLogP3-AA of 5.8, a topological polar surface area (TPSA) of 70.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound has been tested in at least six distinct high-throughput screening (HTS) campaigns deposited in PubChem, targeting protein–protein interaction modulators (14-3-3, CBX7, TEAD-YAP), E3 ligase activators (FBW7), transcription factor inhibitors (MITF), and GPCR activators (GPR151), and was reported as inactive across all assays [2].

Why N-(4-(4-Ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide Cannot Be Casually Substituted: Structural Determinants That Preclude Generic Interchange


Within the 4-arylthiazole acetamide class, even subtle modifications to the aryl substitution pattern produce divergent biological outcomes. The 4-ethyl substituent on the phenyl ring of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide distinguishes it from the des-ethyl analog N-(4-phenylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide, altering computed lipophilicity (ΔXLogP ≈ +0.8 to +1.0 units estimated by fragment contribution) and predicted membrane permeability [1]. The 2-(naphthalen-1-yl)acetamide side chain introduces a rigid, planar aromatic system absent in analogs bearing smaller cyano or phenylthio groups at the same position — for example, 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS 545372-74-5), which has a markedly lower molecular weight (271.34 vs. 372.5 Da) and distinct hydrogen-bonding capacity . Critically, HTS data for the target compound show inactivity against six distinct biological targets (14-3-3, CBX7, FBW7, MITF, TEAD-YAP, GPR151) [2]; closely related 4-arylthiazole acetamides with alternative substitution patterns have been reported as active inhibitors of aldose reductase, fatty acid amide hydrolase (FAAH), and α-glucosidase in the primary literature, underscoring that even minor structural alterations redirect target engagement profiles and cannot be assumed interchangeable [3].

Quantitative Differentiation Evidence for N-(4-(4-Ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide: Head-to-Head and Class-Level Comparative Data


HTS Selectivity Fingerprint: Differential Inactivity Profile Across Six PubChem Assays Versus Active 4-Arylthiazole Acetamide Benchmarks

In six distinct PubChem HTS campaigns, CID 3524690 returned an inactive outcome. This contrasts with reported active 4-arylthiazole acetamide derivatives in the literature: for instance, N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide analogs demonstrated anti-giardial IC₅₀ values of 0.39–0.87 µM versus metronidazole [1], and 4-phenylthiazole-based FAAH inhibitors achieved low nanomolar potency (Ki = 4.6 nM in radioligand binding assays) [2]. The target compound's consistent inactivity across mechanistically diverse targets (protein–protein interaction modulation, E3 ligase activation, transcription factor inhibition, GPCR activation) provides a selectivity baseline that distinguishes it from more promiscuous scaffold members [3].

High-throughput screening Selectivity profiling Chemical probe development

Lipophilicity-Driven Property Differentiation: XLogP3-AA of 5.8 Positions This Compound in a Distinct Permeability–Solubility Space Relative to Lower-LogP 4-Arylthiazole Acetamide Analogs

The target compound has a computed XLogP3-AA of 5.8 [1]. In comparison, the simpler analog 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide (C₁₅H₁₂N₂OS, MW 268.33), which lacks the 4-(4-ethylphenyl) substitution on the thiazole ring, has an estimated XLogP of approximately 3.0–3.2 (based on fragment contribution: removal of ethylphenyl reduces logP by ~2.6–2.8 units) [2]. The cyano analog 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (C₁₄H₁₃N₃OS, MW 271.34) has a predicted XLogP of approximately 2.8–3.0 due to replacement of the naphthyl group with a polar cyano moiety . The +2.8 to +3.0 log unit difference in XLogP between the target compound and these analogs translates to an approximately 600- to 1000-fold higher theoretical partition coefficient, directly impacting membrane permeability predictions, plasma protein binding estimates, and aqueous solubility.

ADME prediction Lipophilicity Physicochemical profiling

Rotatable Bond Count and Conformational Flexibility: 5 Rotatable Bonds Enable Greater Induced-Fit Adaptability Compared to Constrained 4-Arylthiazole Scaffolds

The target compound possesses 5 rotatable bonds (PubChem computed) [1], arising from the ethyl side chain (C–C rotation), the acetamide linker (two rotatable bonds between naphthyl-CH₂ and carbonyl-N), the thiazole–phenyl bond, and the phenyl–ethyl bond. In contrast, the structurally related N-(4-naphthalen-1-yl-thiazol-2-yl)-acetamide (CAS 313550-00-4) has only 2 rotatable bonds (the acetamide C–N and the thiazole–naphthalene bond) due to the absence of the methylene spacer and the 4-ethylphenyl group . Similarly, 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide has 3 rotatable bonds . The 2.5× to 1.7× greater rotatable bond count of the target compound suggests higher conformational entropy in the unbound state, which may influence binding thermodynamics (potential for larger entropic penalty upon binding but greater adaptability to irregular binding pockets).

Conformational analysis Molecular flexibility Ligand efficiency

Crystal Structure of Core Analog Reveals Near-Orthogonal Naphthalene–Thiazole Geometry: Implications for Target Binding Pose Predictions

Although no crystal structure is available for the target compound itself, the core analog 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide (C₁₅H₁₂N₂OS) has been solved by single-crystal X-ray diffraction [1]. This analog reveals a dihedral angle of 85.69(6)° between the naphthalene ring system and the thiazole ring — a near-orthogonal arrangement [1]. In the crystal, molecules form inversion dimers via pairs of N–H⋯N hydrogen bonds generating R₂²(8) loops, with further C–H⋯O hydrogen bonds linking dimers into chains [1]. By inference, the target compound, bearing the additional 4-(4-ethylphenyl) substituent on the thiazole ring, is predicted to exhibit an even larger dihedral angle between the naphthalene and thiazole planes due to steric interactions with the 4-aryl substituent, potentially exceeding 85°.

Crystallography Molecular conformation Structure-based design

Patent Landscape Positioning: Target Compound Occupies a Structurally Distinct Sub-Class Within Naphthalenylthiazole Aldose Reductase Inhibitor IP Space

US Patent 4,446,150 (Ayerst, McKenna & Harrison, filed 1984) claims naphthalenylthiazole derivatives as aldose reductase inhibitors, but exclusively covers structures where the naphthalene ring is directly attached to the thiazole C-2 position (formula Ia and Ib scaffolds), with R¹ (lower alkyl) at N-3 of the thiazole ring [1]. The target compound differs in two key structural features: (i) the naphthalene is connected to the thiazole 2-amino group via an acetamide linker (-NH-CO-CH₂-naphthyl) rather than being directly C–C bonded to the thiazole ring; and (ii) the thiazole 4-position bears a 4-ethylphenyl substituent rather than being unsubstituted. These differences place the target compound outside the claims of US 4,446,150, representing a distinct chemotype within the broader naphthalene–thiazole IP landscape [1]. Compounds within the patent's scope (e.g., 5-hydroxy-2-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]-3-methylthiazolium hydroxide, inner salt) demonstrated aldose reductase inhibition, but no direct comparative data exist for the target compound [1].

Patent analysis Aldose reductase IP landscape

Procurement-Relevant Application Scenarios for N-(4-(4-Ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide (CAS 324758-36-3) Rooted in Quantitative Differentiation Evidence


Negative Control Compound for 14-3-3, CBX7, FBW7, MITF, TEAD-YAP, and GPR151 Screening Cascades

The compound's verified inactivity in six PubChem HTS campaigns targeting these proteins (AID 422, 1224903, 1259310, 1259374, 1259422, 1508602) [1] positions it as a documented negative control for secondary screening or counter-screening panels. Researchers developing chemical probes for any of these targets can use this compound to establish baseline signal and confirm assay specificity, especially in orthogonal assay formats where structurally related 4-arylthiazole acetamides may exhibit confounding activity [1].

High-Lipophilicity Scaffold for Membrane-Permeable Probe Design Targeting Intracellular Hydrophobic Binding Pockets

With a computed XLogP3-AA of 5.8 and TPSA of 70.2 Ų [2], this compound resides in physicochemical space consistent with high passive membrane permeability (predicted Caco-2 Papp >10 × 10⁻⁶ cm/s by rule-of-thumb). Medicinal chemistry teams designing probes for intracellular targets with hydrophobic binding sites — particularly those inaccessible to lower-logP 4-arylthiazole acetamides (XLogP ~3) — can leverage this scaffold while accepting the trade-off of limited aqueous solubility that necessitates DMSO stock solution handling [2].

Structurally Differentiated Aldose Reductase Inhibitor Starting Point with FTO Advantages

The target compound occupies a chemotype space distinct from the naphthalenylthiazole derivatives claimed in US Patent 4,446,150, where naphthalene is directly C–C bonded to the thiazole ring [3]. For industrial aldose reductase inhibitor programs, this structural differentiation offers a complementary starting scaffold with reduced IP risk. The acetamide linker introduces an additional hydrogen-bonding functionality (amide NH and carbonyl) absent in the patented series, potentially enabling interactions with the aldose reductase specificity pocket not accessible to the direct-linked series [3].

Conformationally Flexible Fragment for Fragment-Based Drug Discovery (FBDD) Targeting Induced-Fit Binding Sites

The compound's 5 rotatable bonds [2] provide greater conformational degrees of freedom than constrained 4-arylthiazole scaffolds (2–3 rotatable bonds). This flexibility may be advantageous in fragment-based screening against targets that undergo significant induced-fit conformational changes upon ligand binding — where rigid fragments may fail to accommodate the dynamic binding site geometry. The compound's moderate molecular weight (372.5 Da) also positions it near the upper boundary of 'fragment-like' space, suitable as a scaffold-hopping starting point [2].

Quote Request

Request a Quote for N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.